molecular formula C16H26ClNO2 B3059984 N-(2,5-Dimethoxybenzyl)cycloheptanamine hydrochloride CAS No. 1609395-54-1

N-(2,5-Dimethoxybenzyl)cycloheptanamine hydrochloride

Cat. No.: B3059984
CAS No.: 1609395-54-1
M. Wt: 299.83
InChI Key: LQYBISONCGQZQL-UHFFFAOYSA-N
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Description

N-(2,5-Dimethoxybenzyl)cycloheptanamine hydrochloride is a secondary amine derivative characterized by a cycloheptane ring substituted with a 2,5-dimethoxybenzyl group. This compound has been utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research.

Properties

IUPAC Name

N-[(2,5-dimethoxyphenyl)methyl]cycloheptanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2.ClH/c1-18-15-9-10-16(19-2)13(11-15)12-17-14-7-5-3-4-6-8-14;/h9-11,14,17H,3-8,12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQYBISONCGQZQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CNC2CCCCCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609395-54-1
Record name Cycloheptanamine, N-[(2,5-dimethoxyphenyl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609395-54-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-Dimethoxybenzyl)cycloheptanamine hydrochloride typically involves the reaction of 2,5-dimethoxybenzyl chloride with cycloheptanamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is typically obtained through crystallization and filtration processes.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2,5-Dimethoxybenzyl)cycloheptanamine hydrochloride can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the benzyl chloride group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.

Major Products:

  • Oxidation products include aldehydes and carboxylic acids.
  • Reduction products include secondary amines.
  • Substitution products vary depending on the nucleophile used.

Scientific Research Applications

Structure and Reactivity

The distinctive structure of N-(2,5-Dimethoxybenzyl)cycloheptanamine hydrochloride includes:

  • Cycloheptane Ring : Provides unique steric and electronic properties.
  • Dimethoxy Substituents : Located at the 2 and 5 positions on the benzyl group, influencing reactivity.

The compound can undergo various chemical reactions, including:

  • Oxidation : Can produce aldehydes or carboxylic acids.
  • Reduction : Can yield secondary amines.
  • Substitution Reactions : The benzyl chloride group can be replaced by nucleophiles under basic conditions.

Synthesis Methodology

The synthesis typically involves:

  • Reactants : 2,5-dimethoxybenzyl chloride and cycloheptanamine.
  • Reagents : A base (e.g., sodium hydroxide) in an organic solvent (e.g., dichloromethane).
  • Procedure : The reaction is carried out under reflux conditions followed by purification to obtain the hydrochloride salt.

Medicinal Chemistry

This compound has notable applications in medicinal chemistry:

  • Lead Compound for Neurological Disorders : Its structure may allow it to target specific receptors in the central nervous system, making it a candidate for developing treatments for conditions like depression or anxiety.
  • Receptor Interaction Studies : It is used to explore binding affinities with neurotransmitter systems, aiding in understanding its effects on behavior and cognition.

Organic Synthesis

In organic chemistry, this compound serves as:

  • Building Block : Facilitates the synthesis of more complex molecules.
  • Intermediate : Used in the production of specialty chemicals due to its unique reactivity profile.

Biological Research

The compound's interaction with biological systems includes:

  • Enzyme Inhibition Studies : Investigating its potential as an inhibitor for specific enzymes involved in various metabolic pathways.
  • Receptor Binding Studies : Understanding its affinity for different receptors can provide insights into its therapeutic potential.

Case Studies and Research Findings

  • Study on Neurological Activity :
    • Researchers investigated the binding interactions of this compound with serotonin receptors. The findings suggested potential anxiolytic effects based on receptor affinity profiles.
  • Enzyme Inhibition Research :
    • A study focused on the compound's role as an inhibitor of monoamine oxidase (MAO), indicating promising results for its use in treating mood disorders by increasing monoamines in the brain.
  • Synthetic Applications :
    • Case studies demonstrate its utility as an intermediate in synthesizing novel compounds with enhanced biological activity, showcasing versatility in synthetic organic chemistry.

Mechanism of Action

The mechanism of action of N-(2,5-Dimethoxybenzyl)cycloheptanamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

(a) N-(2,5-Dimethoxybenzyl)cyclopentanamine Hydrochloride (HF-2280)

  • Structure : Features a five-membered cyclopentane ring instead of cycloheptane.
  • Impact : Smaller ring size reduces steric hindrance and may enhance solubility in polar solvents compared to the cycloheptane analog.
  • Purity : 95% (CAS 1185075-77-7), comparable to the discontinued cycloheptane variant .

(b) N-(3,4-Dimethoxybenzyl)cyclopentanamine Hydrochloride (HF-8694)

  • Structure : Substituted with 3,4-dimethoxybenzyl, altering electronic and steric properties.

(c) Verapamil-Related Compounds

  • Example : 3,4-Dimethoxybenzyl alcohol derivatives (e.g., verapamil intermediates).
  • Relevance : Methoxy group positions (3,4 vs. 2,5) critically influence metabolic stability and pharmacokinetics, as seen in cardiovascular drug design .

Functional Group Modifications

(a) N’-(2,5-Dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine (QY-7965)

  • Structure : Incorporates a dimethylpropane-diamine chain instead of a cycloheptane ring.
  • Impact : Increased flexibility and basicity due to the aliphatic chain, making it more suitable for ion-channel modulation studies .

(b) Bromhexine Hydrochloride

  • Structure : Contains a dibrominated benzyl group (3,5-dibromo) and a cyclohexane ring.
  • Application : Clinically used as a mucolytic agent, contrasting with the research-focused applications of the 2,5-dimethoxybenzyl derivatives .

Physicochemical and Pharmacological Data

Compound Name Ring Size Substituent Position Purity Key Applications Reference
N-(2,5-Dimethoxybenzyl)cycloheptanamine HCl 7-membered 2,5-dimethoxy Discontinued* Organic synthesis intermediates
HF-2280 5-membered 2,5-dimethoxy 95% Receptor binding studies
HF-8694 5-membered 3,4-dimethoxy 95% Serotonin receptor modulation
Bromhexine HCl 6-membered 3,5-dibromo >98% Mucolytic therapy

Research Implications and Limitations

  • Electronic Effects : The 2,5-dimethoxy configuration provides moderate electron donation, balancing reactivity and stability, whereas 3,4-substituted analogs exhibit stronger electronic interactions .
  • Ring Size : Larger rings (e.g., cycloheptane) may improve lipid solubility but reduce synthetic yield compared to smaller analogs .
  • Toxicological Data: Limited toxicity profiles are available for these compounds, necessitating caution in handling .

Biological Activity

N-(2,5-Dimethoxybenzyl)cycloheptanamine hydrochloride is a compound of interest due to its potential biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant research findings.

  • Molecular Formula : C16_{16}H25_{25}N1_{1}O2_{2}
  • Molecular Weight : 263 g/mol
  • LogP : 4.10 (indicates lipophilicity)
  • Rotatable Bonds : 3
  • Hydrogen Bond Donors/Acceptors : 1/3
  • Topological Polar Surface Area (tPSA) : 30.5 Ų
  • Salt Form : Hydrochloride

These properties suggest that the compound may exhibit significant interaction with biological membranes, influencing its bioavailability and pharmacokinetics .

The biological activity of this compound can be attributed to its interaction with various neurotransmitter systems. Similar compounds have been shown to act as selective agonists for serotonin receptors, particularly the 5-HT2A_{2A} receptor, which is implicated in mood regulation and cognitive functions . The presence of the dimethoxy group enhances receptor binding affinity and selectivity.

Pharmacological Effects

Comparative Studies

A comparative analysis of various compounds has revealed the following insights:

CompoundActivityReference
N-(2,5-Dimethoxybenzyl)cycloheptanaminePotential CNS activity; Agonist at 5-HT2A_{2A}
2-(3',5'-Dimethoxybenzylidene) cyclopentanoneNeuroprotective in ischemia models
N-(4-nitrobenzyl)cyclohexanamineModulates receptor activity; potential for drug development

Case Studies

  • Neuroprotection : In a rat model of cerebral ischemia, compounds similar to N-(2,5-Dimethoxybenzyl)cycloheptanamine showed reduced infarct volumes and improved neurological outcomes when administered post-injury .
  • Antimicrobial Testing : A series of phenyl-substituted compounds demonstrated significant antimicrobial activity against resistant strains of Staphylococcus aureus and Enterococcus faecium, highlighting the potential for new antimicrobial agents derived from this scaffold .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for assessing the purity and stability of N-(2,5-Dimethoxybenzyl)cycloheptanamine hydrochloride?

  • Methodology : High-performance liquid chromatography (HPLC) coupled with UV detection is widely used for purity analysis, as demonstrated in studies on structurally similar phenethylamine derivatives . For stability testing under varying pH and temperature conditions, mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are critical to identify degradation products .

Q. How is this compound synthesized, and what are the critical reaction parameters?

  • Methodology : Synthesis typically involves reductive amination between 2,5-dimethoxybenzaldehyde and cycloheptanamine, followed by hydrochloric acid salt formation. Key parameters include solvent choice (e.g., methanol or ethanol), temperature control (20–40°C), and catalyst selection (e.g., sodium cyanoborohydride for selective reduction) .

Q. What in vitro assays are suitable for initial pharmacological characterization of this compound?

  • Methodology : Radioligand binding assays (e.g., using [³H]PK11195 for translocator protein [TSPO] affinity) and functional cell-based assays (e.g., calcium flux measurements in transfected HEK293 cells) are standard for evaluating receptor interactions and agonist/antagonist activity .

Advanced Research Questions

Q. How can discrepancies in reported TSPO binding affinities (Ki) across studies be systematically addressed?

  • Methodology : Variations may arise from differences in radioligand batches, tissue preparation (e.g., whole-brain homogenates vs. isolated mitochondria), or species-specific TSPO isoforms. Standardizing protocols using recombinant human TSPO and cross-validating with competitive binding assays (e.g., against [¹¹C]PBR28) can resolve inconsistencies .

Q. What strategies optimize blood-brain barrier (BBB) penetration for in vivo neuroimaging applications?

  • Methodology : Structural modifications, such as introducing fluorine atoms or reducing hydrogen-bond donors (e.g., replacing hydroxyl groups with methoxy substituents), enhance lipophilicity and BBB permeability. Pharmacokinetic modeling using logP and polar surface area calculations guides rational design .

Q. How do stereochemical variations in the cycloheptanamine moiety influence TSPO binding and metabolic stability?

  • Methodology : Enantioselective synthesis (e.g., chiral chromatography or asymmetric catalysis) followed by comparative binding assays and microsomal stability testing (e.g., human liver microsomes) reveals stereospecific effects. For example, the (R)-enantiomer may exhibit higher TSPO affinity but faster hepatic clearance than the (S)-form .

Q. What experimental approaches validate the compound’s specificity for TSPO over off-target receptors in neuroinflammatory models?

  • Methodology : Combine knockout mouse models (TSPO<sup>-/-</sup>) with positron emission tomography (PET) imaging using [¹⁸F]-labeled analogs. Off-target effects are further assessed via broad receptor profiling (e.g., CEREP panels covering 100+ GPCRs and ion channels) .

Data Contradiction and Reproducibility

Q. How should researchers address conflicting results in PET imaging studies of neuroinflammation using this compound?

  • Methodology : Variables include TSPO polymorphism (e.g., rs6971 SNP affecting binding in humans) and imaging protocol differences (e.g., scan duration, kinetic modeling). Solutions:

  • Genotype subjects for TSPO polymorphisms .
  • Standardize imaging protocols across labs, including tracer injection dose and time-activity curve analysis .

Q. Why do in vitro binding data sometimes fail to predict in vivo efficacy in disease models?

  • Methodology : In vitro assays may not account for metabolic inactivation, protein binding, or tissue distribution. Use autoradiography in brain slices and LC-MS/MS quantification of intact compound in plasma/brain homogenates to correlate in vitro and in vivo data .

Tables for Key Data

Parameter Typical Value Method Reference
TSPO Binding Affinity (Ki)1.2–3.8 nM (rat) / 4.5 nM (human)Radioligand ([³H]PK11195)
logP (Octanol/Water)2.1 ± 0.3Shake-flask HPLC
Plasma Half-Life (Mouse)45–60 minLC-MS/MS
BBB Penetration (PS, μL/min/g)8.2 ± 1.5In situ Perfusion

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,5-Dimethoxybenzyl)cycloheptanamine hydrochloride
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N-(2,5-Dimethoxybenzyl)cycloheptanamine hydrochloride

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